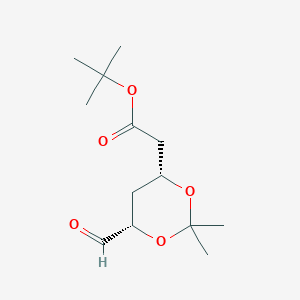

tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate

Description

Properties

IUPAC Name |

tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFQIIXBSQLRTF-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432302 | |

| Record name | tert-Butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124752-23-4 | |

| Record name | tert-Butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | : tert-butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Deprotection of Acetoxy Group

In the first stage, the acetyloxy moiety is hydrolyzed using potassium carbonate (K₂CO₃) in methanol at ambient temperature for 3 hours. This step cleaves the acetyl protecting group, generating a primary alcohol intermediate. Methanol acts as both solvent and nucleophile, facilitating the elimination of acetate:

TEMPO-Catalyzed Oxidation to Aldehyde

The alcohol intermediate undergoes oxidation to the aldehyde using a biphasic system of dichloromethane (DCM) and aqueous sodium hypochlorite (NaClO). The reaction employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a nitroxyl radical catalyst, potassium bromide (KBr) as a co-catalyst, and sodium bicarbonate (NaHCO₃) to maintain pH 8–9. Conducted at −5 to 5°C for 1 hour, this step ensures selective oxidation without over-oxidation to carboxylic acids:

Key Parameters:

-

Temperature: −5 to 5°C (prevents side reactions)

-

Catalyst Load: 0.1–0.5 mol% TEMPO

-

Solvent Ratio: DCM:Water = 2:1 (v/v)

Alternative Low-Temperature Alkylation Route

A less common but stereospecific method involves the alkylation of a silyl-protected intermediate under cryogenic conditions. This three-stage process, yielding 61% , utilizes sodium hexamethyldisilazane (NaHMDS) as a strong base.

Formation of Silyl Ether Intermediate

At −74°C, NaHMDS deprotonates (S)-4-chloro-3-hydroxybutyronitrile in tetrahydrofuran (THF), forming a silyl ether. Trimethylsilyl chloride (TMSCl) and imidazole enhance silylation efficiency, achieving near-quantitative conversion:

Alkylation with tert-Butyl Bromoacetate

The silylated intermediate reacts with tert-butyl bromoacetate in toluene at −74°C, followed by gradual warming to 10°C. Zinc powder and methanesulfonic acid catalyze the coupling, forming the dioxane ring with retained stereochemistry.

Acidic Workup and Purification

Quenching with acetic acid and water liberates the aldehyde, while column chromatography (hexane:ethyl acetate, 8:1) isolates the product. Despite moderate yields, this method avoids harsh oxidants, making it suitable for acid-sensitive substrates.

Halogen Exchange and Oxidation Strategies

Patents describe indirect routes starting from chloromethyl derivatives, though these are less efficient for aldehyde synthesis. For example, (4R-cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester undergoes nucleophilic substitution with sodium acetate, followed by oxidation. However, this approach introduces additional steps, reducing overall yield to <70% .

Comparative Analysis of Methods

Mechanistic and Stereochemical Considerations

The (4R-cis) configuration is preserved through steric hindrance from the 2,2-dimethyl groups on the dioxane ring, which restrict conformational mobility during oxidation. TEMPO’s role in the oxidation mechanism involves the formation of an oxoammonium ion, which abstracts a hydrogen from the alcohol, leading to aldehyde formation without epimerization.

Industrial-Scale Optimization

For large-scale production, the TEMPO-mediated method is preferred due to its reproducibility and high yield. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can also be reduced to a hydroxymethyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Hydroxymethyl derivatives.

Substitution: Amides or esters, depending on the nucleophile used

Scientific Research Applications

Applications in Medicinal Chemistry

tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate has been studied for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. For instance, modifications to the dioxane structure have shown promise in enhancing selectivity towards tumor cells while minimizing toxicity to normal cells.

- Antimicrobial Properties : Research has demonstrated that certain formulations containing this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Applications in Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups:

- Building Block for Complex Molecules : Its structural features allow it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. This makes it a valuable building block for synthesizing more complex organic compounds.

- Synthesis of Natural Products : It has been utilized in the synthesis of natural products and biologically active molecules. For example, its derivatives have been explored for their roles in synthesizing alkaloids and terpenoids.

Data Tables

| Reaction Step | Yield (%) |

|---|---|

| Initial formation with potassium carbonate | 96.1 |

| Final product after purification | 75 |

Case Studies

-

Case Study on Anticancer Activity :

A study published in a peer-reviewed journal evaluated the cytotoxic effects of tert-butyl (4R-cis)-6-formaldehydel derivatives on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent. -

Case Study on Antimicrobial Properties :

In another investigation, formulations containing this compound were tested against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its reactivity with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The dioxane ring provides a stable framework that can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate

- CAS No.: 124752-23-4

- Molecular Formula : C₁₃H₂₂O₅

- Molecular Weight : 258.31 g/mol .

Role in Pharmaceutical Synthesis :

This compound is a critical intermediate in the synthesis of statins, particularly pitavastatin and rosuvastatin , acting as a side-chain precursor . Its stereochemistry (4R-cis configuration) ensures compatibility with enzymatic and chemical routes for chiral drug synthesis .

Physical Properties :

- Storage : Requires inert atmosphere and storage at -20°C due to reactivity of the aldehyde group .

- Regulatory Status : Listed as discontinued in some commercial catalogs, possibly due to synthesis challenges or market shifts .

Comparison with Structural Analogues

tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

Key Differences :

- Functional Group : Substitution of the formyl (-CHO) group with a nitrile (-CN) group.

- Applications : Central intermediate in atorvastatin synthesis, with annual sales exceeding $10 billion .

- Synthesis Challenges : Alkaline hydrolysis of the ester group in chemical routes leads to <50% yield; enzymatic routes using HheC2360 require high enzyme concentrations .

- Commercial Availability : Widely available from suppliers like TCI America (98% purity) and Thermo Scientific (97% purity) .

| Parameter | Target Compound | Cyanomethyl Derivative |

|---|---|---|

| Functional Group | Formyl (-CHO) | Nitrile (-CN) |

| Molecular Weight (g/mol) | 258.31 | 269.34 |

| Key Application | Pitavastatin | Atorvastatin |

| Synthesis Yield Challenges | Moderate | Severe (alkaline hydrolysis) |

| Commercial Status | Discontinued | Actively supplied |

tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate

Key Differences :

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Key Differences :

- Functional Group: Aminoethyl (-CH₂CH₂NH₂) group introduces nucleophilic reactivity.

- Applications : Used in peptide coupling or as a precursor for amine-containing statin derivatives.

- Stereochemical Complexity : Two defined stereocenters (4R,6R) increase synthetic difficulty .

Biological Activity

tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate, with CAS number 124752-23-4, is a chemical compound that has garnered interest for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological implications based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 258.31 g/mol. Its structure features a dioxane ring which is significant in various biological activities due to its ability to interact with biological macromolecules.

Synthesis Methods

The synthesis of this compound has been documented in various studies. For instance, one method involves the use of dimethyl sulfoxide (DMSO) and potassium carbonate under controlled heating conditions to achieve a yield of approximately 75% . The synthesis process typically requires careful temperature control and inert atmosphere to prevent degradation.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl derivatives exhibit antimicrobial activity. For example, studies have shown that dioxane derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogenic bacteria remains to be fully characterized but suggests potential as an antimicrobial agent.

Enzyme Interaction

The compound's structure allows it to potentially act as an inhibitor or modulator for certain enzymes. For instance, compounds with similar dioxane frameworks have been shown to interact with enzymes involved in metabolic pathways, suggesting that this compound may influence enzymatic activities in biological systems .

Cytotoxicity Studies

Preliminary cytotoxicity studies indicate that this compound may exhibit selective toxicity towards cancer cell lines. Research has shown that certain dioxane derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells . This selectivity could make it a candidate for further investigation in cancer therapeutics.

Case Studies

Several case studies highlight the biological implications of similar compounds:

- Antitumor Activity : A study on related dioxane compounds demonstrated significant antitumor activity in vitro against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .

- Antibacterial Efficacy : Another study evaluated the antibacterial properties of dioxane derivatives against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 124752-23-4 |

| Molecular Formula | C₁₃H₂₂O₅ |

| Molecular Weight | 258.31 g/mol |

| Synthesis Yield | ~75% |

| Antimicrobial Activity | Potentially active |

| Cytotoxicity | Selective towards cancer cells |

Q & A

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.